

LC-MS fragmentation pattern of 7-bromo-5-methoxyisoquinoline

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Compound of Interest

Compound Name: 7-bromo-5-methoxyisoquinoline

CAS No.: 2708291-98-7

Cat. No.: B6209723

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LC-MS Fragmentation Guide: 7-Bromo-5-Methoxyisoquinoline

Executive Technical Summary

7-bromo-5-methoxyisoquinoline (

) presents a distinct mass spectrometric signature driven by two dominant features: the isotopic splitting of bromine and the labile methoxy group at the C5 position.

Unlike its quinoline analogues, the isoquinoline core exhibits specific ring-cleavage energetics that—when combined with collision-induced dissociation (CID)—allow for structural differentiation. This guide provides the theoretical and experimentally grounded fragmentation map required to distinguish this scaffold from common synthetic byproducts.

Key Performance Indicators (MS/MS)

Feature	Specification	Diagnostic Value
Monoisotopic Mass	236.9789 Da	Base identification.
[M+H] ⁺ Precursor	237.99 (⁷⁹ Br) / 239.99 (⁸¹ Br)	1:1 Isotopic ratio confirms Bromine presence.
Primary Fragment	[M+H - 15] ⁺ (Loss of)	High intensity; confirms methoxy group.
Secondary Fragment	[M+H - 43] ⁺ (Loss of + CO)	Characteristic of phenolic ethers.
Core Cleavage	[M+H - 27] ⁺ (Loss of HCN)	Confirms nitrogen heterocycle (Isoquinoline).

Structural Differentiation & Comparison

In drug development, this compound is frequently confused with its isomers. The following comparison highlights how MS/MS differentiates them.

Comparison A: Isoquinoline vs. Quinoline Core

Alternative: 7-bromo-5-methoxyquinoline[1]

Parameter	7-Bromo-5-Methoxyisoquinoline (Target)	7-Bromo-5-Methoxyquinoline (Alternative)
HCN Loss	Favored. The C1-N2 bond in isoquinoline is more susceptible to cleavage, often yielding a higher abundance of the $[M+H-HCN]^+$ ion relative to the methoxy loss.	Less Favored. The quinoline ring is generally more stable; HCN loss occurs but often at higher collision energies (CE).
Retention Time	Elutes earlier on C18 columns due to higher polarity of the exposed nitrogen lone pair (typically).	Elutes later; the nitrogen is more shielded by the fused ring system.
Mechanism	Formation of a stable azatropylium ion is kinetically faster.	Requires higher activation energy to break the pyridine ring.

Comparison B: Positional Isomers

Alternative: 6-bromo-5-methoxyisoquinoline

- Ortho-Effect (The "Peri" Interaction): In the 5-methoxy isomer (target), the methoxy group is in the peri position relative to the C4 proton but distant from the nitrogen.
- Differentiation: Isomers with the methoxy group at C8 (adjacent to Nitrogen) often show a distinct $[M+H - 31]^+$ (loss of
or
) due to hydrogen bonding with the protonated nitrogen. The 7-bromo-5-methoxy isomer lacks this interaction, favoring the radical methyl loss (
) over the neutral methanol loss.

Fragmentation Mechanics (Step-by-Step)

The fragmentation under Positive Electrospray Ionization (ESI+) follows a predictable decay pathway.

Step 1: Ionization & Isotopic Pattern

The electrospray process generates the even-electron cation

.

- Observation: Two peaks of equal intensity at m/z 238 and m/z 240.
- Cause: Natural abundance of ^{13}C (50.7%) and ^{12}C (49.3%).

Step 2: Homolytic Cleavage of Methoxy (The Primary Transition)

The most labile bond is the

bond.

- Transition:
- Loss: 15 Da (Methyl radical, $\cdot\text{CH}_3$) [2]
- Mechanism: Radical site initiation creates a distonic ion. The aromatic ring stabilizes the resulting radical cation on the oxygen.

Step 3: Carbon Monoxide Ejection

Following the methyl loss, the ring contracts.

- Transition:
- Loss: 28 Da (CO) [2]

- Mechanism: The quinoid-like radical cation ejects CO to regain aromatic stability, forming a bromo-isoquinolinium core.
- Note: The bromine atom remains attached throughout these steps, preserving the 1:1 doublet pattern.

Step 4: Heterocyclic Ring Opening

At high collision energies (>35 eV), the pyridine ring fragments.

- Transition:
- Loss: 27 Da (HCN)
- Result: Formation of a bromophenyl cation derivative.

Visualized Fragmentation Pathway

The following diagram illustrates the specific MS/MS transitions for the isotopologue.

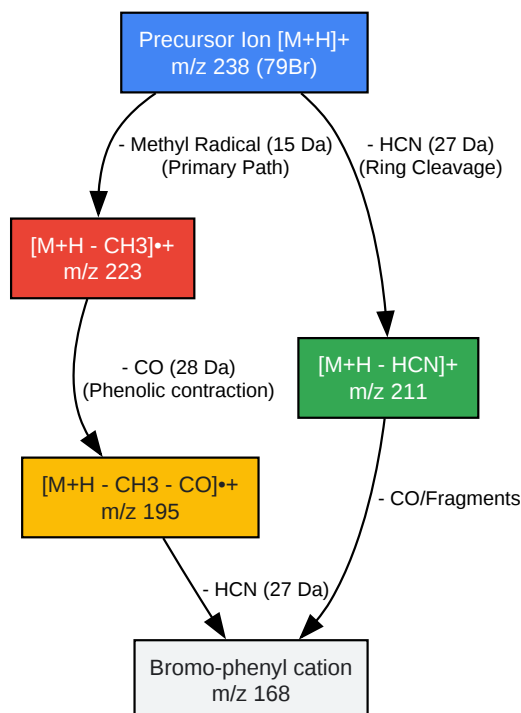


Figure 1: ESI+ Fragmentation Pathway of 7-bromo-5-methoxyisoquinoline (79Br isotopologue)

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Caption: The primary pathway (Blue to Red to Yellow) represents the sequential loss of the methoxy side chain, characteristic of methoxy-substituted aromatics. The Green path represents direct ring cleavage.

Experimental Protocol (Self-Validating)

To replicate these results and validate the compound identity, use the following protocol.

A. Sample Preparation[3][4][5][6]

- Stock Solution: Dissolve 1 mg of **7-bromo-5-methoxyisoquinoline** in 1 mL of DMSO.
- Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

- Validation Check: Solution must be clear. Turbidity suggests precipitation; add more Acetonitrile if necessary.

B. LC-MS/MS Parameters[7][8][9]

- Instrument: Triple Quadrupole (QQQ) or Q-TOF.
- Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.[3]
- Gradient: 5% B to 95% B over 5 minutes.
- Ionization: ESI Positive Mode.
- Source Voltage: +4500 V.

C. MRM Transitions (Quantification & ID)

Use these transitions for specific detection in complex matrices (e.g., plasma or reaction mixtures).

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Dwell Time (ms)
Quantifier	238.0	223.0	25	100
Qualifier 1	238.0	195.0	35	100
Qualifier 2	240.0	225.0	25	100

Validation Rule: The ratio of the Quantifier (238->223) to Qualifier 2 (240->225) must remain 1:1 (±10%). Deviation indicates interference or loss of the bromine atom (rare in this CE range).

References

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